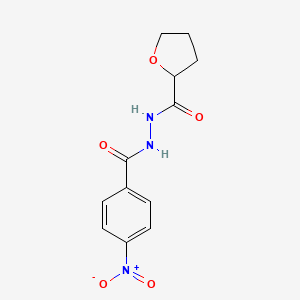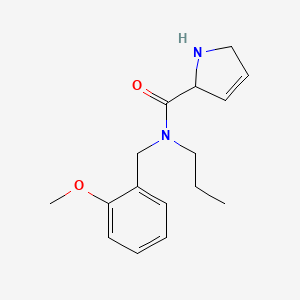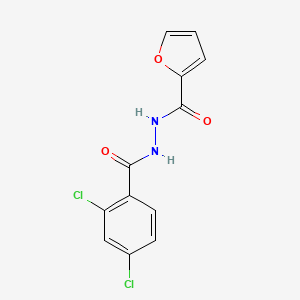![molecular formula C17H14ClNO B3888426 2-(3-chloro-2-propen-1-yl)-3-methylbenzo[f]quinolin-1-ol](/img/structure/B3888426.png)
2-(3-chloro-2-propen-1-yl)-3-methylbenzo[f]quinolin-1-ol
Descripción general
Descripción
3-Chloro-2-propen-1-ol is a compound with the molecular formula C3H5ClO . It has an average mass of 92.524 Da and a mono-isotopic mass of 92.002892 Da . Quinoline is a nitrogen-containing bicyclic compound and is widely found throughout nature in various forms .
Synthesis Analysis
2-Chloro-2-propen-1-ol is reported to undergo photodissociation at 193nm to generate CH2CCH2OH radical intermediate . It is also formed as a major product during base-mediated reaction of 1,2,3-trichloropropane . Quinolines can be synthesized through various methods, including the Friedländer Synthesis .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-propen-1-ol includes one hydrogen bond acceptor, one hydrogen bond donor, and one freely rotating bond . Its polar surface area is 20 Ų and its molar refractivity is 22.4±0.3 cm³ .
Chemical Reactions Analysis
2-Chloro-2-propen-1-ol is reported to react with phosphorus trichloride to yield phosphorous esters, while with phosphoryl chloride it yields phosphoric ester . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
3-Chloro-2-propen-1-ol has a density of 1.1±0.1 g/cm³, a boiling point of 126.7±15.0 °C at 760 mmHg, and a vapor pressure of 5.3±0.5 mmHg at 25°C . Its enthalpy of vaporization is 42.5±6.0 kJ/mol and its flash point is 30.4±20.4 °C .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-11-13(7-4-10-18)17(20)16-14-6-3-2-5-12(14)8-9-15(16)19-11/h2-6,8-10H,7H2,1H3,(H,19,20)/b10-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQATCZVKBMHDG-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC3=CC=CC=C32)CC=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(N1)C=CC3=CC=CC=C32)C/C=C/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331769 | |
| Record name | 2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
94674-84-7 | |
| Record name | 2-[(E)-3-chloroprop-2-enyl]-3-methyl-4H-benzo[f]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3888348.png)

![3-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzaldehyde thiosemicarbazone](/img/structure/B3888358.png)

![2-chloro-5-[4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3888386.png)
![N-isobutyl-2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B3888389.png)
![N'-[(2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3888391.png)
![3-chloro-N-{3-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3888394.png)


![4-chloro-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888414.png)

![5,5'-[(4-methylphenyl)methylene]bis(6-hydroxy-2-methyl-4(3H)-pyrimidinone)](/img/structure/B3888439.png)
